2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide

Lipophilicity Physicochemical Properties Structure-Activity Relationships

2-((4-(Benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide (CAS 898447-85-3) is a synthetic, polycyclic small molecule belonging to the benzofurochromenone class, featuring a coumarin-chromenone core substituted at the 4-position with a benzofuran-2-yl moiety, at the 7-position with a phenyl ring, and at the 6-position with an oxyacetamide side chain. The compound is listed as a research-grade chemical in several commercial screening libraries, indicating its availability for early-stage drug discovery and chemical biology applications.

Molecular Formula C25H17NO5
Molecular Weight 411.413
CAS No. 898447-85-3
Cat. No. B2613855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide
CAS898447-85-3
Molecular FormulaC25H17NO5
Molecular Weight411.413
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)C4=CC5=CC=CC=C5O4)OCC(=O)N
InChIInChI=1S/C25H17NO5/c26-24(27)14-29-21-12-18-19(22-10-16-8-4-5-9-20(16)30-22)13-25(28)31-23(18)11-17(21)15-6-2-1-3-7-15/h1-13H,14H2,(H2,26,27)
InChIKeyQEVPKUKJUDGYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(Benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide (CAS 898447-85-3): Structural Identity and Procurement Baseline


2-((4-(Benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide (CAS 898447-85-3) is a synthetic, polycyclic small molecule belonging to the benzofurochromenone class, featuring a coumarin-chromenone core substituted at the 4-position with a benzofuran-2-yl moiety, at the 7-position with a phenyl ring, and at the 6-position with an oxyacetamide side chain [1]. The compound is listed as a research-grade chemical in several commercial screening libraries, indicating its availability for early-stage drug discovery and chemical biology applications. Its molecular formula is C25H17NO5 with a molecular weight of 411.41 g/mol. Direct comparative biological data against close structural analogs are currently absent from the public domain, necessitating procurement decisions to be based on structural uniqueness and predicted physicochemical properties rather than empirically demonstrated superiority.

Why Generic Substitution of 2-((4-(Benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide with In-Class Analogs Is Not Advisable


Within the benzofurochromenone chemotype, even minor structural modifications can drastically alter biological target engagement, pharmacokinetic properties, and synthetic tractability [1]. The specific combination of a 7-phenyl substituent on the chromenone core, a benzofuran-2-yl group at the 4-position, and an acetamide ether at the 6-position defines a unique three-dimensional pharmacophore that is not replicated by the 7-methyl analog, the 7-methoxybenzofuran analog, or the corresponding ethyl ester. Without head-to-head comparative data, the assumption that any of these analogs will exhibit identical performance in a given assay is unwarranted. The following quantitative evidence guide details the limited but structurally anchored differentiation points available for this compound.

2-((4-(Benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide: Quantifiable Differentiation Metrics vs. Closest Analogs


7-Phenyl Substitution Confers Higher Lipophilicity and Alters Hydrogen-Bonding Capacity Compared to the 7-Methyl Analog

The target compound bears a 7-phenyl group, whereas the closest commercially available analog, 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetamide (InterBioScreen ID STOCK1N-74892), possesses a 7-methyl substituent. This substitution difference results in a significantly higher calculated logP for the target compound (approximately 3.8–4.2 vs. 2.3), indicating greater lipophilicity, and a larger polar surface area (PSA) (approximately 91.8 Ų vs. 91.8 Ų for the methyl analog, although the increased aromatic surface area contributes to altered hydrophobic interactions) [1]. The phenyl ring introduces additional π-stacking potential and steric bulk, which are not present in the methyl analog.

Lipophilicity Physicochemical Properties Structure-Activity Relationships

Acetamide Ether at the 6-Position Provides a Hydrogen-Bond Donor/Acceptor Motif Absent in Ester Analogs

The target compound contains a terminal acetamide group (-OCH₂CONH₂), whereas structurally related compounds such as ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate carry an ethyl ester at the same position . The acetamide introduces an additional hydrogen bond donor (NH₂) and alters the hydrogen bond acceptor pattern, which can significantly influence target binding and metabolic stability compared to the ester . Direct comparative biochemical data are not available.

Hydrogen Bonding Target Engagement Metabolic Stability

Absence of the 7-Methoxy Group on the Benzofuran Ring Distinguishes the Target Compound from the 7-Methoxybenzofuran Analog

A closely related compound, 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetamide (MW = 441.43 g/mol), contains a methoxy substituent on the benzofuran ring, whereas the target compound does not . This structural difference can impact electronic distribution, metabolic profile (potential for O-demethylation), and synthetic cost. No biological activity data are available for either compound.

Structure-Activity Relationships Selectivity Synthetic Tractability

Benzofurochromenone Scaffold Belongs to a Class with Reported Anticonvulsant Activity, but No Compound-Specific Pharmacology Is Established

The benzofuran-acetamide scaffold has been explored for anticonvulsant activity, with certain synthesized compounds exhibiting ED₅₀ values ranging from 0.055 to 0.259 mmol/kg in animal models [1]. However, the specific compound 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide has not been evaluated in these assays. This class-level evidence suggests potential neurological applications but does not provide direct quantitative differentiation for the target compound.

Anticonvulsant Activity Benzofuran-Acetamide Scaffold Pharmacophore Mapping

2-((4-(Benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide: Optimal Application Scenarios Based on Current Evidence


Chemical Probe Development for CNS Targets Requiring High Lipophilicity

The predicted logP of 3.8–4.2 for the target compound, driven by the 7-phenyl substituent, suggests potential utility as a CNS-penetrant chemical probe. Compared to the 7-methyl analog, the higher lipophilicity may enhance blood-brain barrier permeability, making it a preferred choice for initial phenotypic screening in neurodegenerative disease models .

Hit-to-Lead Optimization Where Amide Metabolic Stability Is Prioritized Over Ester Prodrug Strategies

The presence of a terminal acetamide rather than an ester at the 6-position makes this compound a more suitable starting point for medicinal chemistry programs seeking metabolically stable leads, avoiding the rapid hydrolysis typically observed with ester analogs .

Structure-Activity Relationship (SAR) Studies on the Benzofurochromenone Scaffold

The unique combination of 4-benzofuran-2-yl, 7-phenyl, and 6-oxyacetamide substituents fills a gap in the current SAR landscape of benzofurochromenones. Procurement of this compound enables systematic exploration of how these specific substituents influence biological activity relative to the 7-methyl, 7-methoxybenzofuran, and ester variants .

Anticonvulsant Drug Discovery Screening Libraries

Although no compound-specific pharmacology is reported, the benzofuran-acetamide scaffold has demonstrated anticonvulsant activity in vivo. Inclusion of this compound in a targeted screening library for epilepsy research is warranted based on class-level pharmacophore mapping, with the expectation that its unique substitution pattern may confer distinct activity [1].

Quote Request

Request a Quote for 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.